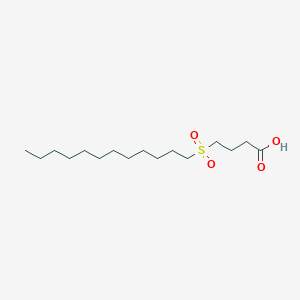
Butanoic acid, 4-(dodecylsulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-(dodecylsulfonyl)- is a specialized organic compound that falls under the category of sulfonyl-substituted carboxylic acids This compound is characterized by the presence of a butanoic acid backbone with a dodecylsulfonyl group attached to the fourth carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(dodecylsulfonyl)- can be achieved through a multi-step process. One practical and cost-effective route involves the following steps :
Etherification: Starting with phenol, the compound undergoes etherification to introduce the dodecyl group.
Chlorosulfonation: The etherified product is then subjected to chlorosulfonation to introduce the sulfonyl group.
Reduction: The chlorosulfonated product is reduced to form the desired sulfonyl group.
Nucleophilic Reaction by C-S Coupling: This step involves the coupling of the sulfonyl group with the butanoic acid backbone.
Hydrolyzation: Finally, the product is hydrolyzed to yield butanoic acid, 4-(dodecylsulfonyl)-.
The overall yield of this synthetic route can be optimized to achieve high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 4-(dodecylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-(dodecylsulfonyl)- has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: It is explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: The compound is used in the production of surfactants and emulsifiers.
Mecanismo De Acción
The mechanism of action of butanoic acid, 4-(dodecylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors . The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Butyric Acid: A short-chain fatty acid with a similar butanoic acid backbone but lacks the dodecylsulfonyl group.
Propionic Acid: Another short-chain fatty acid with a three-carbon backbone.
Pentanoic Acid: A five-carbon fatty acid with similar chemical properties.
Uniqueness
Butanoic acid, 4-(dodecylsulfonyl)- is unique due to the presence of the dodecylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s hydrophobicity and reactivity, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
154382-35-1 |
|---|---|
Fórmula molecular |
C16H32O4S |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
4-dodecylsulfonylbutanoic acid |
InChI |
InChI=1S/C16H32O4S/c1-2-3-4-5-6-7-8-9-10-11-14-21(19,20)15-12-13-16(17)18/h2-15H2,1H3,(H,17,18) |
Clave InChI |
JBXDGVSAYRWVET-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



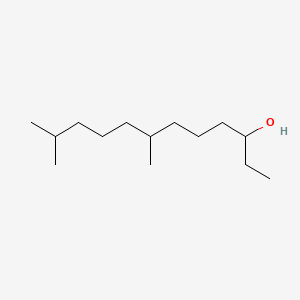
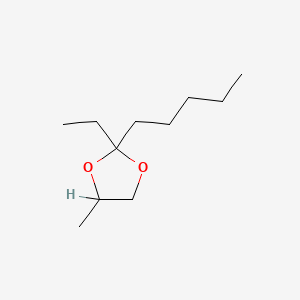
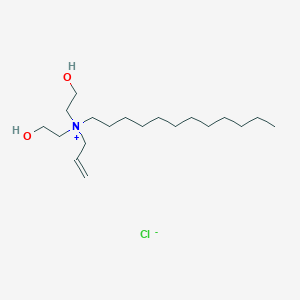
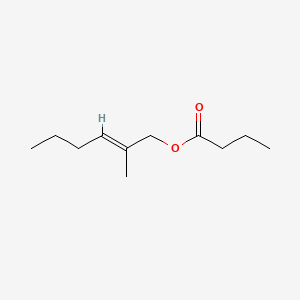
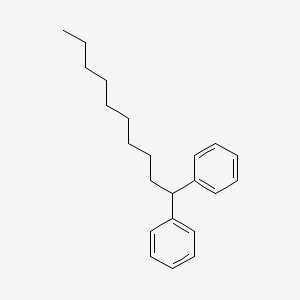
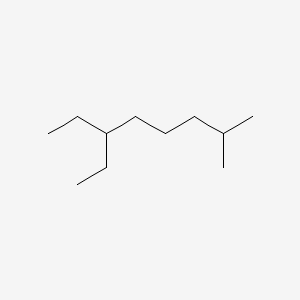

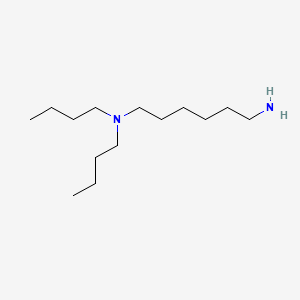
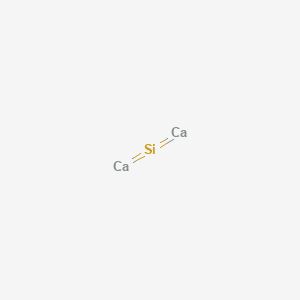

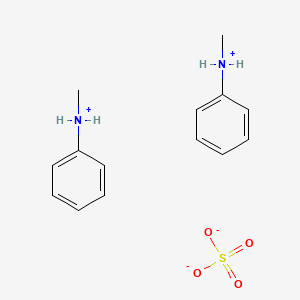
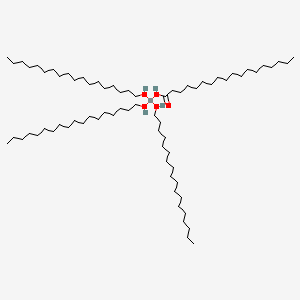
![N-(furan-2-ylmethyl)-2H-triazolo[4,5-b]pyridin-7-amine](/img/structure/B12658715.png)
